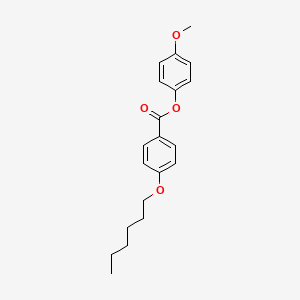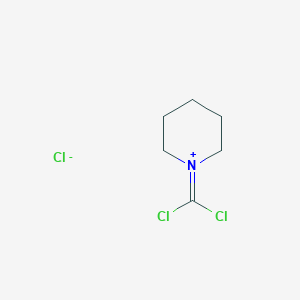![molecular formula C19H20N2O2 B14597934 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one CAS No. 61148-55-8](/img/structure/B14597934.png)
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of benzyl phenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetone, and the product is obtained through a series of purification steps including crystallization and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(2-Phenylhydrazinylidene)ethyl]oxolan-2-one
- 3-[1-(2-Benzylhydrazinylidene)ethyl]oxolan-2-one
Uniqueness
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl and phenyl groups contribute to its stability and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
61148-55-8 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-[N-(N-benzylanilino)-C-methylcarbonimidoyl]oxolan-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-15(18-12-13-23-19(18)22)20-21(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
Clave InChI |
WRFYMADGNHZNPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

